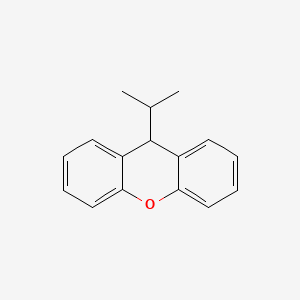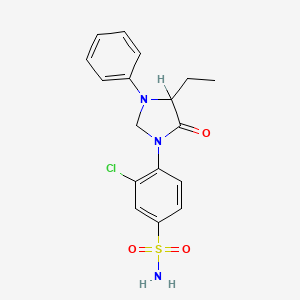
3-Chloro-4-(4-ethyl-5-oxo-3-phenyl-1-imidazolidinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(4-ethyl-5-oxo-3-phenyl-1-imidazolidinyl)benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted benzene ring, an imidazolidinone moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(4-ethyl-5-oxo-3-phenyl-1-imidazolidinyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of a benzene derivative to introduce the chloro group. This is followed by the formation of the imidazolidinone ring through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(4-ethyl-5-oxo-3-phenyl-1-imidazolidinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazolidinone moiety, potentially converting it to an imidazolidine derivative.
Substitution: The chloro group on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium amide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzene derivatives .
Scientific Research Applications
3-Chloro-4-(4-ethyl-5-oxo-3-phenyl-1-imidazolidinyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(4-ethyl-5-oxo-3-phenyl-1-imidazolidinyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt essential biological pathways, leading to the compound’s antibacterial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitrobenzenesulfonamide: Similar structure but with a nitro group instead of the imidazolidinone moiety.
N-(4-Chlorophenyl)benzenesulfonamide: Lacks the imidazolidinone ring, making it less complex.
4-Chloro-3-(4-ethyl-5-oxo-1-imidazolidinyl)benzenesulfonamide: Similar but with different substitution patterns on the imidazolidinone ring.
Uniqueness
The uniqueness of 3-Chloro-4-(4-ethyl-5-oxo-3-phenyl-1-imidazolidinyl)benzenesulfonamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the imidazolidinone ring and the sulfonamide group makes it a versatile compound for various applications .
Properties
CAS No. |
65615-03-4 |
|---|---|
Molecular Formula |
C17H18ClN3O3S |
Molecular Weight |
379.9 g/mol |
IUPAC Name |
3-chloro-4-(4-ethyl-5-oxo-3-phenylimidazolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H18ClN3O3S/c1-2-15-17(22)21(11-20(15)12-6-4-3-5-7-12)16-9-8-13(10-14(16)18)25(19,23)24/h3-10,15H,2,11H2,1H3,(H2,19,23,24) |
InChI Key |
QGHFWCYOOUXXAP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N(CN1C2=CC=CC=C2)C3=C(C=C(C=C3)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


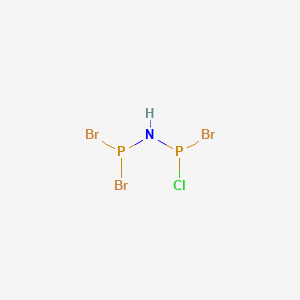
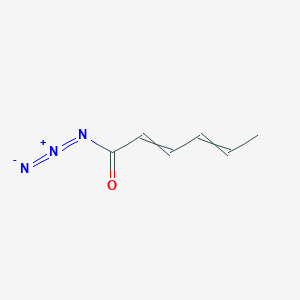
![N-[3-(2-Formamidophenyl)-3-oxopropyl]acetamide](/img/structure/B14486651.png)

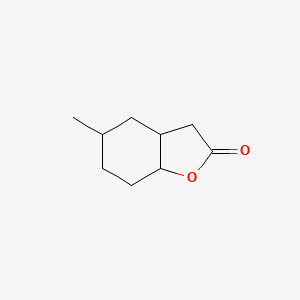
![1H-Benzimidazole-1-butanesulfonic acid, 5,6-dichloro-2-[(1,3-diethyltetrahydro-4,6-dioxo-2-thioxo-5(2H)-pyrimidinylidene)ethylidene]-3-ethyl-2,3-dihydro-, sodium salt](/img/structure/B14486672.png)
![N-[3-(Hexadecylamino)propyl]octadecanamide](/img/structure/B14486678.png)
![9-Azabicyclo[6.1.0]nonane, 9-[(4-methylphenyl)sulfonyl]-](/img/structure/B14486684.png)


![N-Methyl-N'-(2-{[1-(5-methyl-1H-imidazol-4-yl)ethyl]sulfanyl}ethyl)thiourea](/img/structure/B14486717.png)


